(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetyldiltiazem is a pharmacologically active metabolite of diltiazem, a benzothiazepine calcium-channel blocker. Diltiazem is widely used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . Deacetyldiltiazem retains some of the pharmacological properties of diltiazem and contributes to its overall therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetyldiltiazem is typically synthesized through the deacetylation of diltiazem. This process involves the removal of an acetyl group from the diltiazem molecule. The reaction can be carried out using various reagents and conditions, such as hydrolysis in an acidic or basic medium .
Industrial Production Methods
In industrial settings, the production of deacetyldiltiazem involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pH, and reaction time. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of deacetyldiltiazem .
Chemical Reactions Analysis
Types of Reactions
Deacetyldiltiazem undergoes several types of chemical reactions, including:
Oxidation: Deacetyldiltiazem can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert deacetyldiltiazem into different reduced forms.
Substitution: Deacetyldiltiazem can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of deacetyldiltiazem. These products can have different pharmacological properties and may be studied for their potential therapeutic applications .
Scientific Research Applications
Deacetyldiltiazem has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the quantification of diltiazem and its metabolites.
Biology: Studied for its effects on calcium channels in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development and testing of new pharmaceutical formulations.
Mechanism of Action
Deacetyldiltiazem exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition decreases intracellular calcium levels, leading to the relaxation of smooth muscle cells and dilation of coronary and systemic arteries. This results in increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to deacetyldiltiazem include:
Diltiazem: The parent compound from which deacetyldiltiazem is derived.
N-desmethyl diltiazem: Another metabolite of diltiazem with distinct pharmacological properties.
Amlodipine: A calcium channel blocker with similar therapeutic uses but different chemical structure.
Uniqueness
Deacetyldiltiazem is unique in its specific pharmacological profile as a metabolite of diltiazem. It retains some of the therapeutic effects of diltiazem while also exhibiting distinct properties that contribute to its overall efficacy in treating cardiovascular conditions .
Properties
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQWAVFYFJXSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.